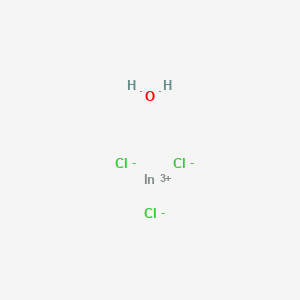

Indium chloride (InCl3) monohydrate

Description

Significance of Indium(III) Chloride in Contemporary Chemical Research

Indium(III) chloride (InCl3), in both its anhydrous and hydrated forms, holds a prominent position in modern chemical research. wikipedia.orgsamaterials.com Its utility stems primarily from its character as a mild Lewis acid, which allows it to catalyze a wide array of organic transformations with high selectivity and efficiency. wikipedia.orgsyncatmeth.es Unlike stronger Lewis acids, such as aluminum chloride, indium(III) chloride exhibits remarkable water stability, enabling its use in aqueous media and broadening its applicability in "green" chemistry. researchgate.netbath.ac.uk This property is particularly valuable for synthesizing complex organic molecules and bioactive heterocyclic compounds. researchgate.net The growing demand for indium compounds, especially in the electronics industry for applications like indium tin oxide (ITO) in flat-panel displays, has also spurred further research into its various chemical derivatives, including the chlorides. wikipedia.orgzegmetal.com

Overview of Hydrated Indium(III) Chloride Species in Scholarly Contexts

Indium(III) chloride is known to form several hydrated species, with the monohydrate and tetrahydrate being common forms. wikipedia.orgzegmetal.com These hydrates are often crystalline solids and serve as convenient, air-stable sources of the indium(III) ion for various chemical reactions. americanelements.comcymitquimica.com The presence of water molecules in the coordination sphere of the indium ion can influence its catalytic activity and solubility. wikipedia.org For instance, the tetrahydrate, InCl3·4H2O, has a specific crystal structure where the indium is coordinated to two water molecules and three chloride ions, with the remaining two water molecules being part of the crystal lattice. wikipedia.org The monohydrate, InCl3·H2O, is another important hydrated form, offering a different stoichiometry of water that can be crucial for specific synthetic protocols. nih.gov

Historical Development and Milestones in Indium(III) Chloride Research

The story of indium chloride is intrinsically linked to the discovery of indium itself. In 1863, German chemists Ferdinand Reich and Hieronymus Theodor Richter, while analyzing zinc ores, identified a new element based on a brilliant indigo-blue line in its atomic spectrum, which they named indium. wikipedia.orgrsc.orgscimateria.com Shortly after, they isolated the first compounds of the new element, including its chloride and hydroxide (B78521). scimateria.com

Early research focused on establishing the fundamental chemistry of indium and its compounds. A significant milestone was the isolation of metallic indium by Richter in 1864. wikipedia.org For a long time, indium and its compounds were largely laboratory curiosities. However, the 20th century saw a surge in interest, particularly with the advent of new technologies. A notable development was the use of indium compounds in electronics, which began in the mid-20th century with applications in transistors. wikipedia.org The latter half of the century and the beginning of the 21st century have witnessed an explosion in research on indium(III) chloride as a catalyst in organic synthesis, a field that continues to expand with the development of novel synthetic methodologies. researchgate.net

Structure

2D Structure

Properties

CAS No. |

1332498-33-5 |

|---|---|

Molecular Formula |

Cl3H2InO |

Molecular Weight |

239.19 g/mol |

IUPAC Name |

indium(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.In.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

InChI Key |

KYCHGXYBBUEKJK-UHFFFAOYSA-K |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[In+3] |

Origin of Product |

United States |

Chemical and Physical Properties

Indium chloride monohydrate is a white, crystalline solid. cymitquimica.com It is a hygroscopic substance, meaning it readily absorbs moisture from the air. cymitquimica.com

| Property | Value |

| Chemical Formula | InCl₃·H₂O |

| Molecular Weight | 239.19 g/mol nih.gov |

| Appearance | White to yellowish solid cymitquimica.com |

| Solubility | Soluble in water, alcohols, and other polar solvents cymitquimica.com |

| Density | 3.46 g/cm³ (for the anhydrous form) wikipedia.org |

Catalytic Applications of Indium Iii Chloride in Advanced Organic Synthesis

Lewis Acidic Catalysis: Fundamental Principles and Mechanistic Studies

Indium(III) chloride's efficacy as a catalyst is rooted in its identity as a Lewis acid, an electron-pair acceptor. wikipedia.orgalfa-chemistry.com This characteristic allows it to coordinate with electron-rich atoms, such as oxygen and nitrogen, in organic substrates, thereby activating them towards nucleophilic attack. researchgate.netresearchgate.net

Investigation of Lewis Acid Activation Mechanisms

The fundamental principle behind InCl₃ catalysis lies in its ability to function as a potent Lewis acid. wikipedia.orgsyncatmeth.es InCl₃ coordinates with functional groups containing lone pairs of electrons, such as carbonyls (C=O) or alkynes (C≡C), rendering them more electrophilic and susceptible to attack by nucleophiles. researchgate.netresearchgate.netrsc.org This activation is central to a wide array of organic reactions. researchgate.netsyncatmeth.es

Theoretical studies, such as those employing density functional theory (DFT), have provided deeper insights into these activation mechanisms. For instance, in the Hock rearrangement, a monomeric form of InCl₃ coordinated to the peroxide substrate is believed to be the active catalytic species. chemrxiv.org Similarly, in the cycloisomerization of 1,6-enynes, it has been proposed that the true catalytic species is not InCl₃ itself, but rather InCl₂⁺, which is generated in situ. pku.edu.cnacs.org This cationic species then coordinates to the alkyne, initiating the cyclization cascade. pku.edu.cnacs.org The coordination of InCl₃ to C-C and C-heteroatom multiple bonds makes them highly susceptible to nucleophilic attack, which is a recurring theme in its catalytic applications. researchgate.netresearchgate.net

Role of Water and Other Solvents in Indium(III) Chloride Catalysis

A significant advantage of indium(III) chloride is its stability and catalytic activity in the presence of water. acs.orgnih.govrsc.org This contrasts with many traditional Lewis acids, like aluminum chloride (AlCl₃), which readily decompose in aqueous environments. wikipedia.org The ability to perform reactions in water is a cornerstone of green chemistry, reducing the reliance on volatile organic solvents. researchgate.net

In aqueous media, InCl₃ can effectively catalyze reactions such as the Diels-Alder and Mukaiyama-aldol reactions. rsc.orgrsc.orgrsc.org The catalyst can often be recovered from the aqueous phase and reused, further enhancing its environmental credentials. rsc.orgrsc.org The hydrated form of indium(III) chloride, InCl₃·xH₂O, is an excellent water-soluble source of the catalyst. funcmater.comamericanelements.com

Beyond water, indium(III) chloride has demonstrated catalytic activity in other green solvent systems, such as ionic liquids and deep eutectic solvents. mdpi.comnih.gov Haloindate(III)-based ionic liquids, for example, have been employed as highly active catalysts in various organic transformations, including the coupling of epoxides with carbon dioxide to form cyclic carbonates. mdpi.com These alternative solvents can offer unique reactivity and selectivity profiles while maintaining the benefits of a more sustainable reaction medium.

Carbon-Carbon Bond Forming Reactions Catalyzed by Indium(III) Chloride

The formation of carbon-carbon bonds is a fundamental process in organic synthesis. Indium(III) chloride has proven to be a valuable catalyst for several key C-C bond-forming reactions.

Aldol (B89426) and Mukaiyama-Aldol Reactions

The aldol reaction, which forms a β-hydroxy carbonyl compound, is a classic method for C-C bond formation. Indium(III) chloride has been shown to be an effective catalyst for this transformation. sigmaaldrich.com A significant extension of this is the Mukaiyama-aldol reaction, which involves the reaction of a silyl (B83357) enol ether with a carbonyl compound.

In a notable application, a catalytic amount of InCl₃ (20 mol%) in water was used to facilitate the reaction between aldehydes and ketone trimethylsilyl (B98337) enol ethers. rsc.org This process smoothly afforded the corresponding aldol adducts in good yields, demonstrating the catalyst's utility in aqueous environments for this important reaction. rsc.org

Table 1: Indium(III) Chloride Catalyzed Mukaiyama-Aldol Reaction in Water

| Aldehyde | Silyl Enol Ether | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 3-Hydroxy-1,3-diphenylpropan-1-one | 85 |

| 4-Chlorobenzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 3-(4-Chlorophenyl)-3-hydroxy-1-phenylpropan-1-one | 82 |

| Cyclohexanecarboxaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 3-Cyclohexyl-3-hydroxy-1-phenylpropan-1-one | 78 |

Data synthesized from findings reported in the literature. rsc.org

Diels-Alder and Related Cycloaddition Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. Indium(III) chloride has been established as an efficient catalyst for this reaction, often allowing it to proceed under mild conditions. wikipedia.orgresearchgate.net For example, the reaction between barbituric acid, benzaldehyde, and ethyl vinyl ether can be catalyzed by just 1 mol% of InCl₃ at room temperature in an acetonitrile-water mixture, yielding the product in 90% yield. wikipedia.org

The catalytic activity of InCl₃ in Diels-Alder reactions extends to aqueous systems, where the catalyst can be recovered and reused. rsc.orgresearchgate.netrsc.org This has been demonstrated in the reaction of various dienes and dienophiles in water, showcasing the practical advantages of InCl₃ in promoting these cycloadditions in an environmentally friendly manner. rsc.orgrsc.org Furthermore, InCl₃ has been employed in aza-Diels-Alder reactions, which are crucial for the synthesis of nitrogen-containing heterocyclic compounds. nih.govresearchgate.net For instance, the reaction of N-arylaldimines with cyclopentadiene (B3395910) in the presence of InCl₃ provides a route to quinoline (B57606) derivatives. acs.orgnih.gov

Table 2: Indium(III) Chloride Catalyzed Diels-Alder Reaction in Water

| Diene | Dienophile | Product | Yield (%) |

|---|---|---|---|

| Cyclopentadiene | Methyl vinyl ketone | 5-Acetyl-2-norbornene | 92 |

| Cyclopentadiene | Acrolein | 2-Norbornene-5-carboxaldehyde | 88 |

| Cyclopentadiene | N-Phenylmaleimide | N-Phenyl-5-norbornene-2,3-dicarboximide | 95 |

Data synthesized from findings reported in the literature. rsc.orgrsc.org

Friedel-Crafts Reactions (Acylation, Alkylation)

The Friedel-Crafts reactions are a cornerstone of aromatic chemistry, enabling the attachment of alkyl and acyl groups to an aromatic ring. wikipedia.orgmasterorganicchemistry.com While traditionally catalyzed by strong Lewis acids like AlCl₃, indium(III) chloride has emerged as a milder and more selective alternative. wikipedia.orgwikipedia.org

In Friedel-Crafts alkylation, InCl₃ can catalyze the reaction of arenes with alkyl halides. libretexts.org Its use can circumvent some of the issues associated with stronger Lewis acids, such as over-alkylation and carbocation rearrangements. masterorganicchemistry.comyoutube.com For instance, the alkylation of p-xylene (B151628) with allylic and benzylic halides has been demonstrated to proceed efficiently with catalytic amounts of In(III) salts under mild conditions. researchgate.net

In Friedel-Crafts acylation, InCl₃ catalyzes the reaction of an arene with an acyl chloride or anhydride (B1165640) to produce an aryl ketone. masterorganicchemistry.comsigmaaldrich.com This reaction is generally less prone to the issues of poly-substitution and rearrangement that can plague alkylations. masterorganicchemistry.com The use of InCl₃ offers a valuable tool for the synthesis of aromatic ketones, which are important intermediates in various industrial and pharmaceutical applications. sigmaaldrich.com

Table 3: Indium(III) Chloride Catalyzed Friedel-Crafts Reactions

| Aromatic Substrate | Reagent | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Benzene | Benzoyl chloride | InCl₃ | Benzophenone | High |

| Toluene | Acetyl chloride | InCl₃ | 4-Methylacetophenone | High |

| p-Xylene | Benzyl (B1604629) chloride | InCl₃ | 1-Benzyl-2,5-dimethylbenzene | Quantitative |

Michael Addition Reactions

Indium(III) chloride is an efficient catalyst for the Michael or conjugate addition of various nucleophiles to α,β-unsaturated carbonyl compounds. This reaction is a cornerstone of carbon-carbon bond formation. The catalytic prowess of InCl3 has been demonstrated in the addition of 1,3-dicarbonyl compounds to α,β-unsaturated ketones, yielding the corresponding adducts with high selectivity and in high yields. tandfonline.com

The catalyst's utility extends to the conjugate addition of hetero-nucleophiles. For instance, a catalytic quantity of InCl3 effectively promotes the Michael addition of both primary and secondary amines to α,β-ethylenic compounds such as acrylates and acrylonitriles. thieme-connect.com A key advantage of this method is its ability to be performed in water under mild, room temperature conditions, offering an environmentally benign alternative to traditional methods that often require harsh conditions or stoichiometric Lewis acids. thieme-connect.com The catalyst can often be recovered and reused without a significant loss of activity. thieme-connect.com

Similarly, InCl3 in methanol (B129727) has been shown to catalyze the addition of both aromatic and aliphatic thiols to chalcones and related α,β-unsaturated systems. researchgate.net The reaction is noted for its simplicity and speed, providing the desired thio-adducts in high yields. Interestingly, this particular transformation exhibits a remarkable solvent dependency, proceeding efficiently in methanol but not in other common organic solvents like tetrahydrofuran (B95107) or methylene (B1212753) chloride. researchgate.net

Table 1: InCl₃-Catalyzed Michael Addition of Thiols to Chalcones in Methanol

| Chalcone Derivative (Acceptor) | Thiol (Donor) | Product | Yield (%) |

|---|---|---|---|

| Chalcone | Thiophenol | 3-(Phenylthio)-1,3-diphenylpropan-1-one | 94 |

| 4-Methylchalcone | Thiophenol | 3-(Phenylthio)-1-phenyl-3-(p-tolyl)propan-1-one | 95 |

| 4-Methoxychalcone | Thiophenol | 3-(4-Methoxyphenyl)-3-(phenylthio)-1-phenylpropan-1-one | 92 |

| 4-Chlorochalcone | Thiophenol | 3-(4-Chlorophenyl)-3-(phenylthio)-1-phenylpropan-1-one | 93 |

| Chalcone | 4-Methylthiophenol | 1,3-Diphenyl-3-(p-tolylthio)propan-1-one | 92 |

| Chalcone | n-Butanethiol | 3-(Butylthio)-1,3-diphenylpropan-1-one | 90 |

Data sourced from research on InCl₃-catalyzed Michael additions of thiols to chalcones. researchgate.net

Allylation and Propargylation Reactions

Indium(III) chloride serves as a potent Lewis acid for activating substrates in allylation and propargylation reactions. thieme-connect.com These reactions are crucial for introducing versatile three-carbon units into organic molecules. InCl3 has been used to catalyze the propargylation of heteroaromatic systems, such as indoles, with propargylic alcohols, achieving high yields and selectivity in short reaction times. rsc.org The catalyst facilitates the formation of a propargyl cation from the corresponding alcohol, which is then attacked by the nucleophilic heteroaromatic compound. researchgate.net This methodology demonstrates broad substrate scope, tolerating both electron-rich and electron-poor substrates. rsc.org

Polycyclotrimerization Reactions

The catalytic activity of InCl3 extends to cyclization reactions that build complex polycyclic systems. One such application is the cyclotrimerization of aldehydes. Under solvent-free conditions, InCl3 can catalyze the formation of 1,3,5-trioxanes from a variety of aldehydes in excellent yields. acs.org This reaction represents an efficient, atom-economical method for synthesizing these six-membered oxygen-containing heterocycles.

Heterocyclic Compound Synthesis Utilizing Indium(III) Chloride Catalysis

The synthesis of heterocyclic compounds is a major focus of organic and medicinal chemistry due to their prevalence in natural products and pharmaceuticals. thieme-connect.comnih.gov Indium(III) chloride has proven to be an invaluable catalyst in this field, enabling the efficient construction of a wide variety of nitrogen- and oxygen-containing ring systems. nih.govacs.org

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Pyrroles, Pyrimidines, Pyrazoles, Benzofurans)

Quinolines: InCl3 catalyzes the synthesis of quinoline derivatives through several pathways. One notable method is a direct, two-component regioselective reaction between a 1-aminopenta-1,4-diene fragment and an aromatic aldehyde, which produces annulated quinoline and pyridine (B92270) derivatives in high yields. thieme-connect.comresearchgate.net Another approach involves an imino Diels-Alder reaction, where N-arylaldimines react with dienophiles in the presence of InCl3 to form tetrahydroquinolines. acs.org Furthermore, InCl3 combined with microwave activation facilitates a Povarov-like cyclization of N-arylimines with acrylates to produce quinoline-4-carboxylic acid derivatives. thieme-connect.com

Pyrroles: The synthesis of the pyrrole (B145914) nucleus is effectively catalyzed by InCl3. A robust method involves the intramolecular 5-endo-dig cyclization of homopropargyl azides, which provides a broad range of substituted pyrroles and bispyrroles in good yields. nih.govacs.org This reaction proceeds via indium-catalyzed activation of the alkyne moiety, followed by nucleophilic attack by the azide (B81097) and subsequent loss of dinitrogen. nih.gov Another efficient, solvent-free method involves the condensation of γ-diketones with various primary amines at room temperature in the presence of a catalytic amount of InCl3, affording N-substituted pyrroles in excellent yields. scielo.br

Table 2: InCl₃-Catalyzed Synthesis of 2-Substituted Pyrroles from Homopropargyl Azides

| Substrate (Homopropargyl Azide) | Catalyst Loading (mol%) | Product | Yield (%) |

|---|---|---|---|

| 4-Azido-1-phenyl-1-butyne | 5 | 2-Phenyl-1H-pyrrole | 90 |

| 4-Azido-1-(4-methoxyphenyl)-1-butyne | 5 | 2-(4-Methoxyphenyl)-1H-pyrrole | 90 |

| 4-Azido-1-(4-(trifluoromethyl)phenyl)-1-butyne | 5 | 2-(4-(Trifluoromethyl)phenyl)-1H-pyrrole | 87 |

| 4-Azido-1-(thiophen-2-yl)-1-butyne | 5 | 2-(Thiophen-2-yl)-1H-pyrrole | 91 |

Data sourced from research on the intramolecular cyclization of homopropargyl azides. nih.govacs.org

Pyrimidines: InCl3 is a highly effective catalyst for the one-pot, three-component Biginelli reaction. organic-chemistry.orgnih.gov This reaction combines a 1,3-dicarbonyl compound, an aldehyde, and urea (B33335) (or thiourea) to produce dihydropyrimidin-2(1H)-ones (or thiones). acs.orgorganic-chemistry.org The use of InCl3 offers a mild, efficient, and environmentally friendly alternative to the classical acid-catalyzed method, providing high yields and tolerating a wide variety of functional groups on the reactants. organic-chemistry.org

Pyrazoles: Fused pyrazole (B372694) derivatives can be synthesized via an InCl3-catalyzed three-component reaction in water. nih.gov This method involves the condensation of aldehydes, 1,3-dicarbonyl compounds, and an amino-pyrazole, such as 3-methyl-1-phenyl-1H-pyrazol-5-amine, under reflux conditions. nih.gov Another solvent-free, three-component approach uses InCl3 to synthesize novel pyrazolo[1,2-b]phthalazine-dione derivatives from hydrazides, aldehydes, and arylacetonitriles. researchgate.netalfa-chemistry.com

Benzofurans: The synthesis of 2,3-dihydrobenzofurans has been accomplished using InCl3 as a catalyst. The reaction between 1,4-benzoquinone (B44022) and an electron-rich alkene proceeds via a [3+2] cycloaddition pathway to give the trans-selective product in excellent yield. nih.gov

Synthesis of Oxygen-Containing Heterocycles (e.g., Chromanes, Benzofurans)

Chromanes: Indium(III) chloride catalyzes the synthesis of chromane (B1220400) frameworks, which are present in many natural products. acs.org A three-component reaction between a phenol, an aldehyde, and an activated alkene can generate bridged chromane structures through a cascade process involving enamine formation, Michael addition, and intramolecular cyclization. researchgate.net Additionally, InCl3 catalyzes the cascade hydroarylation/cycloisomerization of polyyne-type aryl propargyl ethers to produce fused 2H-chromenes. researchgate.net

Benzofurans: As mentioned previously, InCl3 catalyzes the [3+2] cycloaddition of quinones and alkenes to form dihydrobenzofuran rings, demonstrating its utility in synthesizing oxygen-containing heterocycles. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are a cornerstone of efficient and sustainable synthesis. Indium(III) chloride has emerged as a superior catalyst for a wide range of MCRs used to build complex heterocyclic scaffolds. acs.orgresearchgate.net

The InCl3-catalyzed Biginelli reaction for pyrimidine (B1678525) synthesis is a classic example of an MCR strategy that avoids harsh acidic conditions and improves yields. acs.orgorganic-chemistry.org Similarly, the one-pot synthesis of pyrazoles nih.govalfa-chemistry.com, quinolines nih.gov, and pyrroles nih.govacs.org highlights the power of InCl3 to orchestrate complex bond-forming sequences in a single pot. For instance, a tandem propargylation/amination/cycloisomerization reaction catalyzed by InCl3 allows for the one-pot synthesis of highly substituted pyrroles from propargylic alcohols, 1,3-dicarbonyl compounds, and primary amines. nih.govacs.org These MCR strategies, facilitated by the water-tolerant and effective Lewis acidity of InCl3, offer significant advantages in terms of operational simplicity, atom economy, and reduced waste generation. researchgate.netorganic-chemistry.orgnih.gov

Other Significant Organic Transformations Mediated by Indium(III) Chloride

Indium(III) chloride (InCl3) has proven to be a versatile and effective Lewis acid catalyst in a wide array of organic transformations beyond the more common carbon-carbon and carbon-heteroatom bond-forming reactions. Its unique combination of stability, water tolerance, and catalytic activity allows for the development of novel synthetic methodologies. This section explores its application in rearrangement reactions, reduction and oxidation processes, and functional group interconversions.

Rearrangement Reactions (e.g., Epoxide Rearrangements)

Indium(III) chloride has emerged as a mild and efficient catalyst for promoting rearrangement reactions, most notably in the isomerization of epoxides to carbonyl compounds. This transformation is particularly effective for aryl-substituted epoxides, which undergo rearrangement with high regioselectivity to furnish substituted benzylic aldehydes and ketones. The reaction proceeds via the cleavage of the benzylic carbon-oxygen bond. acs.orgscispace.com This method is advantageous due to its simple procedure, rapid reaction times, and high yields. acs.org Furthermore, the mildness of InCl3 as a catalyst allows it to be compatible with various acid-sensitive functional groups, a significant improvement over harsher Lewis acids like boron trifluoride (BF3). acs.orgscispace.com

Research has demonstrated that the rearrangement of aryl-substituted epoxides is highly selective, leading to a single carbonyl compound. acs.org However, the rearrangement of alkyl-substituted epoxides has been reported to be less selective. acs.orgscispace.com The catalytic activity of InCl3 in these rearrangements highlights its ability to activate oxiranes, facilitating their conversion to valuable aldehyde and ketone products. researchgate.net

Table 1: Indium(III) Chloride Catalyzed Rearrangement of Epoxides

| Substrate (Epoxide) | Product | Yield (%) | Reference |

|---|---|---|---|

| Styrene oxide | Phenylacetaldehyde | 92 | acs.org |

| 1,2-Epoxy-1-phenylpropane | 1-Phenyl-2-propanone | 90 | acs.org |

| 1,2-Epoxy-3-phenylpropane | 3-Phenyl-2-propanone | 88 | acs.org |

| 1,2-Epoxy-1-(4-methoxyphenyl)ethane | 4-Methoxyphenylacetaldehyde | 95 | acs.org |

Reduction and Oxidation Processes

While indium(III) chloride itself is not a reducing or oxidizing agent, it serves as an effective catalyst in conjunction with various hydride sources for reduction reactions. Systems combining InCl3 with reducing agents like triethylsilane (Et3SiH) or sodium borohydride (B1222165) (NaBH4) have been developed for a range of reductive transformations. organic-chemistry.org These indium-based systems offer mild and often highly selective methods for the reduction of various functional groups.

For instance, the in situ generation of dichloroindium hydride (Cl2InH) from InCl3 and NaBH4 in acetonitrile (B52724) provides an efficient means for the reduction of activated vic-dibromides to the corresponding (E)-alkenes in excellent yields. organic-chemistry.org Furthermore, an indium(III)/hydrosilane system can effectively convert nitrobenzenes to various reduction products, including azoxybenzenes, azobenzenes, hydrazobenzenes, and anilines, depending on the reaction conditions and the specific indium halide used. tus.ac.jp The chemoselective reduction of a nitro group in the presence of other reducible functional groups is a valuable application of this catalytic system. tus.ac.jp Low-valent indium species, generated in situ from InCl3, are also implicated as the active reducing agents in some of these transformations. organic-chemistry.org

Table 2: Reduction Reactions Catalyzed by Indium(III) Chloride Systems

| Substrate | Reducing System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,2-Dibromo-1,2-diphenylethane | InCl3/NaBH4 | (E)-Stilbene | 95 | organic-chemistry.org |

| Nitrobenzene | In(OTf)3/Et3SiH | Azobenzene | High | tus.ac.jp |

| Nitrobenzene | InI3/TMDS | Aniline | High | tus.ac.jp |

Functional Group Interconversions

Indium(III) chloride is a versatile catalyst for a variety of functional group interconversions, often proceeding under mild and neutral conditions. A notable example is the Knoevenagel condensation, where InCl3, in combination with acetic anhydride, efficiently catalyzes the reaction between aldehydes and active methylene compounds to produce a diverse range of alkene derivatives. tus.ac.jp This method demonstrates a broad substrate scope and operates under gentle conditions compared to traditional methods. tus.ac.jp

Furthermore, indium(III) halide systems, particularly in combination with hydrosilanes like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), have been shown to be highly effective for the reductive conversion of carboxylic acids into a variety of other functional groups. tus.ac.jp Depending on the nucleophile or additive used, carboxylic acids can be transformed into alcohols, ethers, alkyl bromides, alkyl iodides, and nitriles. tus.ac.jp This methodology is also applicable to the conversion of aldehydes, acyl chlorides, and esters. organic-chemistry.org An interesting application is the one-pot synthesis of sulfides (thioethers) from carbonyl compounds or benzyl alcohols using an InI3-TMDS system in the presence of a sulfur source. tus.ac.jp

Table 3: Functional Group Interconversions Using Indium(III) Chloride

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Aldehydes/Activated Methylenes | InCl3/Acetic Anhydride | Alkene derivatives | tus.ac.jp |

| Carboxylic Acids | InI3/TMDS | Alcohols, Ethers | tus.ac.jp |

| Carboxylic Acids | InI3/TMDS/Halogen Source | Alkyl Halides | organic-chemistry.org |

Catalyst Recovery and Reusability Studies in Indium(III) Chloride Systems

A significant advantage of using indium(III) chloride in organic synthesis is its potential for recovery and reuse, which aligns with the principles of green chemistry by reducing waste and cost. nih.gov The stability of InCl3 in aqueous media facilitates its separation from organic products in many reactions. nih.gov

Studies have explored various methods for the recovery of indium from spent catalyst systems. One approach involves the use of strong basic anion exchange resins to recover indium from chloride media. nih.gov In this process, after leaching the catalyst with aqua regia, indium, along with other metals, forms chlorocomplexes that can be adsorbed onto the resin. nih.gov A sequential desorption procedure can then be employed to selectively elute the metals, with indium being recovered using an eluent such as EDTA. nih.gov This method has demonstrated high recovery yields of over 98%. nih.gov

Another strategy for indium recovery involves adsorption onto modified silica (B1680970). For example, mesoporous silica functionalized with pyromellitic dianhydride has shown good performance for the selective separation of indium from solutions containing other metal ions. mdpi.com The adsorbed indium can then be desorbed using a dilute acid solution. mdpi.com

In the context of homogeneous catalysis, the reusability of InCl3 has been demonstrated in specific reactions. For instance, in some multicomponent reactions conducted in water, the aqueous layer containing the InCl3 catalyst can be separated from the organic product and reused for subsequent reaction cycles without a significant loss of catalytic activity. nih.gov The development of heterogeneous catalysts, where indium is immobilized on a solid support, is another promising avenue for simplifying catalyst recovery and reuse. mdpi.com For example, magnetic nanoparticles can be functionalized with an indium-containing catalytic layer, allowing for easy separation of the catalyst from the reaction mixture using an external magnetic field. mdpi.com These approaches are crucial for the sustainable application of indium-based catalysts in both laboratory and industrial settings.

Coordination Chemistry and Complexation Studies of Indium Chloride Incl3 Monohydrate

Ligand Design and Synthesis of Indium(III) Complexes

The synthesis of Indium(III) complexes often commences with Indium(III) chloride as a starting material. wikipedia.org The design of ligands for these syntheses is broad, encompassing simple monodentate ligands to complex polydentate and macrocyclic systems. For instance, InCl3 reacts with donor ligands (L) to form complexes with varying stoichiometries, such as InCl3L, InCl3L2, and InCl3L3. wikipedia.org

The synthesis of complexes with crown ethers, such as 12-crown-4, 15-crown-5, and 18-crown-6, has been reported to yield compounds of the composition InCl3·nH2O·L and (InCl3)m·L. iaea.org The formation of anhydrous complexes can be promoted by elevating the temperature during synthesis. iaea.org Similarly, phosphine (B1218219) ligands like tri-n-butylphosphine (SbnBu3) and triethylarsine (B1607241) (AsEt3) react with InCl3 to form pseudo-tetrahedral complexes. soton.ac.uk For example, the reaction of InCl3 with AsEt3 in dichloromethane (B109758) yields [InCl3(AsEt3)]. soton.ac.uk In some cases, five-coordinate complexes like [InCl3(AsEt3)2] can also be isolated. soton.ac.uk

Indium(III) complexes with terpyridine (tpy) and its derivatives have also been synthesized and characterized. rsc.org These mononuclear complexes demonstrate the chelating ability of such multidentate nitrogen-donor ligands with the indium center. rsc.org Furthermore, complexes with bidentate ligands such as 4,4'-bipyridine (B149096) (bipy) and 1,2-di(4-pyridyl)ethane (bpa) have been synthesized from InCl3, resulting in the formation of two-dimensional coordination polymers. researchgate.net

The following table summarizes some examples of Indium(III) complexes synthesized from InCl3 and their respective ligand types.

| Ligand Type | Example Ligand | Resulting Complex | Reference |

| Crown Ether | 15-crown-5 | InCl3·2H2O·15C5 | iaea.org |

| Crown Ether | 18-crown-6 | InCl3·3H2O·18C6 | iaea.org |

| Phosphine | Tri-n-butylstibine (SbnBu3) | [InCl3(SbnBu3)] | soton.ac.uk |

| Arsine | Triethylarsine (AsEt3) | [InCl3(AsEt3)] | soton.ac.uk |

| Arsine | Triethylarsine (AsEt3) | [InCl3(AsEt3)2] | soton.ac.uk |

| N-heterocycle | 2,2';6',2''-terpyridine (tpy) | [In(tpy)Cl3] | rsc.org |

| Bidentate N-donor | 4,4'-bipyridine (bipy) | 2∞[In2Cl6(bipy)] | researchgate.net |

Structural Elucidation of Indium(III) Coordination Compounds

X-ray crystallography is a pivotal technique for the structural elucidation of Indium(III) coordination compounds. Anhydrous InCl3 itself adopts a layered crystal structure with octahedrally coordinated In(III) centers. wikipedia.org When complexed with various ligands, the coordination geometry around the indium atom can vary significantly.

For example, with chloride ions, InCl3 can form tetrahedral [InCl4]−, trigonal bipyramidal [InCl5]2−, and octahedral [InCl6]3− complexes. wikipedia.org The tetrahydrate, InCl3·4H2O, features a unit of [InCl3(H2O)2] where the indium is coordinated to three chloride ions and two water molecules. wikipedia.org

In complexes with crown ethers, such as InCl3·2H2O·15C5 and InCl3·3H2O·18C6, the structures are described as sandwich-like, where the inorganic InCl3·nH2O moiety is situated between the macrocyclic ligands and connected via hydrogen bonds. iaea.org The crystal structure of [InCl3(AsEt3)] reveals a pseudo-tetrahedral geometry, while [InCl3(AsEt3)2] exhibits a trans-trigonal bipyramidal structure. soton.ac.uk

Coordination polymers synthesized from InCl3 and bidentate ligands like 4,4'-bipyridine (bipy) and 1,2-di(4-pyridyl)ethylene (bpe) form isoreticular networks with a honeycomb-like (6,3)-net topology, where the indium centers are octahedrally coordinated and bridged by both chloride and the organic ligands. researchgate.net In contrast, the complex with 1,2-di(4-pyridyl)ethane (bpa), 2∞[(In4Cl12)(bpa)3], consists of {In4Cl12N6} units with octahedrally coordinated indium atoms. researchgate.net

The table below presents crystallographic data for selected Indium(III) coordination compounds.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| InCl3 | Monoclinic | C12/m1 | Layered structure, octahedral In(III) | wikipedia.org |

| InCl3·4H2O | Orthorhombic | Contains [InCl3(H2O)2] units | wikipedia.org | |

| InCl3·2H2O·15C5 | Monoclinic | P21 | Sandwich-like structure | iaea.org |

| InCl3·3H2O·18C6 | Orthorhombic | Cmcm | Sandwich-like structure | iaea.org |

| [InCl3(AsEt3)] | Pseudo-tetrahedral geometry | soton.ac.uk | ||

| [InCl3(AsEt3)2] | Trans-trigonal bipyramidal geometry | soton.ac.uk | ||

| 2∞[In2Cl6(bipy)] | Honeycomb-like (6,3)-net topology | researchgate.net |

Speciation of Indium(III) Chloro Complexes in Aqueous and Non-Aqueous Solutions

In aqueous solutions, particularly in the presence of chloride ions, Indium(III) forms a series of chloro complexes. The speciation is highly dependent on the chloride concentration. In acidic chloride media, a distribution of octahedral mixed aquachloro complexes, [In(H2O)6−nCln]3−n (where 0 ≤ n ≤ 6), exists. rsc.orgrsc.orgbohrium.com

Extended X-ray Absorption Fine Structure (EXAFS) and 115In NMR spectroscopy are powerful tools to characterize these species in solution. rsc.orgrsc.orgbohrium.com Studies have shown that with increasing HCl concentration, the number of coordinated chloride ions increases, while the number of coordinated water molecules decreases. bohrium.com For instance, in 0.10 M HCl at 25°C, octahedrally coordinated InCln(H2O)6−n3−n (for n up to 4) complexes are present. researchgate.net As the temperature rises to 300°C, the coordination geometry can shift to predominantly tetrahedral, with the formation of [InCl4]−. researchgate.net

In non-aqueous solvents, such as ionic liquids, the speciation of Indium(III) chloro complexes can be different. For example, during solvent extraction from an aqueous HCl solution into ionic liquids like Cyphos® IL 101 and Aliquat® 336, the dominant species in the ionic liquid phase is the tetrahedral [InCl4]− complex, regardless of the HCl concentration in the aqueous phase. rsc.orgrsc.orgresearchgate.net

The following table outlines the dominant Indium(III) chloro species in aqueous HCl solutions at various concentrations. rsc.org

| HCl Concentration | Dominant Indium(III) Species |

| 0–1 M | [In(H2O)2Cl2]+ |

| 1–6 M | [In(H2O)3Cl3] |

| 6–10 M | [In(H2O)2Cl4]− |

| 10–12 M | [In(H2O)Cl5]2− |

Investigations of Organoindium Species Formation and Reactivity

Indium(III) chloride is a key starting material for the formation of organoindium species. These compounds, which contain an indium-carbon bond, have found significant application in organic synthesis. wikipedia.org A major advantage is the ability of Indium(III) salts to react with organic compounds to generate organoindium species in situ, which circumvents the need for sensitive and often toxic pre-formed organometallics. acs.orgnih.gov

Organoindium(III) compounds can be prepared by the alkylation of indium trihalides with organolithium reagents or Grignard reagents. wikipedia.orgwikipedia.org For example, trimethylindium (B1585567) (InMe3) can be synthesized by reacting InCl3 with methylmagnesium iodide or methyllithium (B1224462) in diethyl ether. wikipedia.org Another route involves the reaction of indium metal with alkyl halides, which produces mixed organoindium halides. wikipedia.org An efficient one-pot procedure for preparing triorganoindium reagents involves the insertion of magnesium into organic halides in the presence of InCl3 and LiCl. nih.gov

The reactivity of organoindium species is notable in various organic transformations. Indium-mediated allylations are particularly useful, proceeding via an allyl-In(III) intermediate that reacts with a range of electrophiles. wikipedia.org These reactions can often be carried out in water, highlighting their utility in green chemistry. wikipedia.org Furthermore, organoindium reagents can serve as a source of alkyl radicals under photocatalytic conditions for use in cross-coupling reactions. nih.gov InCl3 itself acts as a versatile Lewis acid catalyst in numerous organic reactions, including Friedel-Crafts acylations, Diels-Alder reactions, and the synthesis of various heterocyclic compounds. wikipedia.orgacs.orgnih.gov

Interactions with Advanced Donor Ligands and Macrocyclic Systems (e.g., Porphyrins)

Indium(III) chloride readily interacts with advanced donor ligands and macrocyclic systems, leading to the formation of stable and often functional complexes. The coordination chemistry with crown ethers has been discussed in section 4.1, where sandwich-type structures are formed. iaea.org

Porphyrins, another important class of macrocyclic ligands, form stable complexes with Indium(III). The complexation of InCl3 with porphyrins typically results in the indium ion being coordinated within the plane of the porphyrin ring, with one or two axial ligands, often chloride ions. For example, the synthesis of indium(III) phenothiazinyl-porphyrin has been achieved through the complexation of the free base porphyrin with indium tetrachloride. rsc.org Similarly, (Cl)InTPP(p-OCH3)4, a chloro(tetraphenylporphyrinato)indium(III) complex, has been synthesized and its interaction with fullerenes studied, demonstrating the potential of these systems in photoinduced electron transfer applications. orscience.ru The use of indium porphyrins in photodynamic therapy is an area of active research, as the heavy indium atom can enhance the generation of singlet oxygen. rsc.org

The interaction of InCl3 with other macrocycles and complex ligands continues to be an area of interest, driven by the potential applications of the resulting complexes in catalysis, materials science, and medicine.

Applications of Indium Iii Chloride in Advanced Materials Science and Nanotechnology Research

Precursor Chemistry for Thin Film Deposition (e.g., Indium Oxide)

Indium(III) chloride is a vital precursor in the creation of indium-based thin films, which are fundamental to the manufacturing of transparent conductive oxides used in touch screens and solar cells. chemimpex.com Specifically, it is employed in the synthesis of indium oxide (In2O3) thin films through methods like chemical solution deposition. kaust.edu.sa Research has shown that the choice of precursor significantly impacts the morphology and electrical properties of the resulting In2O3 films. For instance, films derived from an InCl3 precursor solution exhibit a considerably larger average grain size compared to those made from other indium precursors like indium nitrate (B79036) or acetate. kaust.edu.sa This control over grain size and orientation is critical for tailoring the performance of the thin films in their intended applications. kaust.edu.sa

Furthermore, InCl3 is utilized in the electrodeposition of indium tin oxide (ITO) thin films, where it is a precursor along with a tin chloride. ntu.edu.sg The resulting films, after annealing, show the characteristic crystalline structure of ITO, demonstrating the successful incorporation of tin into the indium oxide matrix. ntu.edu.sg Dip coating is another method where an ethanol (B145695) solution of indium(III) chloride and tin(II) chloride is used to produce ITO films with high optical transmittance in the visible region. researchgate.net

Synthesis of Indium-Based Nanomaterials (e.g., Indium Sulfide (B99878) Nanomaterials, Indium-Oxide Nanobelts)

Indium(III) chloride is a key reagent in the synthesis of various indium-based nanomaterials, including indium sulfide and indium oxide nanostructures.

Indium Sulfide Nanomaterials:

In the synthesis of copper indium sulfide (CIS) and related nanocrystals, InCl3 is a commonly used indium source. mdpi.comnih.gov Hydrothermal methods, for example, utilize copper chloride and indium chloride to produce aqueous-soluble CIS nanocrystals. mdpi.com The reactivity of the indium precursor is a critical factor; for instance, indium(II) chloride has been shown to be significantly more reactive than InCl3 in the synthesis of ternary Ag-In-S and quaternary Ag-In-Zn-S nanocrystals, leading to the formation of nanoparticles with controlled size and shape. acs.orgresearchgate.net The synthesis of indium sulfide (In2S3) nanoplatelets can also be achieved through the reaction of InCl3 with sulfur, where the reaction temperature plays a crucial role in determining the final morphology of the nanostructures. acs.org

Indium-Oxide Nanobelts and Nanowires:

The synthesis of one-dimensional indium oxide nanostructures, such as nanobelts and nanowires, often employs methods that can indirectly involve or be compared to processes using indium-containing precursors. While some methods for creating tin-doped indium oxide (ITO) nanobelts utilize carbothermal reduction of mixed oxide powders, the fundamental understanding of indium oxide nanostructure growth is relevant. researchgate.net Studies on indium oxide nanobelts have identified different growth directions and surface structures, which are critical for their application in nanoelectronics. wanggenerator.com The synthesis of high-density indium oxide nanowires has been achieved via chemical vapor deposition, resulting in single-crystalline structures with low electrical resistivity, a property attributed to oxygen vacancies acting as unintentional dopants. mdpi.com Laser ablation is another technique used to synthesize single-crystalline indium oxide nanowires, which can then be fabricated into field-effect transistors. wpmucdn.com

Role in Semiconductor Manufacturing and Device Fabrication

Indium(III) chloride plays a significant role in the manufacturing of semiconductors and the fabrication of various electronic devices. chemimpex.com It is particularly important in processes involving the deposition and modification of semiconductor thin films.

For instance, InCl3 vapor treatment has been studied for the recrystallization of Cu(In,Ga)Se2 (CIGS) and CuInSe2 (CIS) thin films, which are used in photovoltaic applications. osti.govosti.gov This treatment leads to an increase in grain size and improved crystallinity of the films. osti.govosti.gov In the case of CIGS films, the treatment with InCl3 vapor results in a more uniform and larger grain structure, which is beneficial for the performance of solar cells. osti.gov Similarly, for CIS films, annealing in the presence of InCl3 vapor enhances grain size and alters the film's composition. osti.gov

The table below summarizes the effect of InCl3 vapor treatment on the grain size of CIGS thin films at different recrystallization temperatures.

| Recrystallization Temperature (°C) | Effect on Grain Size |

| 400 | Noticeable increase in grain size |

| 450 | Larger grain size compared to 400°C |

This data is based on observations from SEM images showing changes in film morphology after recrystallization. osti.gov

Development of Optoelectronic Devices (e.g., Photoanodes for Dye-Sensitized Solar Cells)

Indium compounds, derived from precursors like indium chloride, are integral to the development of optoelectronic devices, including dye-sensitized solar cells (DSSCs). In DSSCs, the photoanode plays a crucial role in supporting the dye sensitizer (B1316253) and transporting electrons. beloit.edu

Indium oxide (In2O3), synthesized from indium precursors, has been investigated as a photoanode material in DSSCs. repec.org The morphology of the In2O3, such as one-dimensional nanotubes, can enhance charge collection efficiency by providing direct transport pathways for electrons. repec.org However, the performance of In2O3-based DSSCs is often limited by a low open-circuit voltage (Voc), which is attributed to the relatively positive conduction band potential of In2O3. repec.org

Research has also focused on binary metal-oxide electrodes to improve DSSC efficiency. For example, indium-doped zinc oxide (InZnO) has been used to create photoanodes. Low levels of indium doping in ZnO can reduce charge transport resistance and increase electron recombination resistance, leading to a significant enhancement in charge collection efficiency. researchgate.net

The table below shows the impact of indium doping on the charge collection efficiency of ZnO-based DSSCs.

| Photoanode Material | Charge Collection Efficiency (%) |

| ZnO | 33 |

| In15Zn85O | 83 |

This data highlights the significant improvement in charge collection with optimal indium doping. researchgate.net

Research on Resistive Switching Memory Devices Utilizing Indium Compounds

Indium-based materials are being explored for their potential in next-generation non-volatile memory technologies, specifically resistive switching random access memory (RRAM). These devices operate by switching between a high resistance state (HRS) and a low resistance state (LRS). mdpi.com

Indium-gallium-zinc-oxide (IGZO) is a popular material for the resistive switching layer in memristive devices. Research has shown that the performance of IGZO-based memory devices can be significantly improved by doping the IGZO film, for instance with nitrogen. Indium-tin-oxide (ITO) is another indium compound that has been investigated for RRAM applications. Transparent RRAM devices have been fabricated using an ITO/ITOx/ITO structure, exhibiting bipolar switching behavior. nih.gov The switching mechanism in these devices is often related to the formation and rupture of conductive filaments composed of oxygen vacancies. nih.gov

Furthermore, research has been conducted on point contact RRAM, where an interface is formed between an active electrode like aluminum and an indium tin oxide (ITO) conductive glass, creating a simple memory device structure. researchgate.net The electrical properties of these devices can be tuned by processes such as vacuum annealing. researchgate.net

Synthesis of Indium-Containing Metal-Organic Polyhedra Materials

Indium(III) chloride is a starting material for the synthesis of indium-based metal-organic frameworks (In-MOFs) and metal-organic polyhedra (MOPs). rsc.org These materials are of interest due to their tunable structures and potential applications in areas like sensing and proton conductivity. rsc.orgnih.gov

For example, an indium metal-organic polyhedra, [In2(TCPB)2]·2H2O, has been synthesized and shown to exhibit a humidity-induced single-crystal transformation. nih.gov This transformation is accompanied by a distinct color change, allowing the material to act as a sensor for trace amounts of water in organic solvents. nih.gov The synthesis of such indium complexes often involves a salt metathesis reaction starting from InCl3. rsc.org

The table below highlights the proton conductivity of an indium-containing metal-organic polyhedra material.

| Compound | Proton Conductivity (S cm-1) at 298 K and 98% RH |

| In1-H | 2.84 × 10-4 |

This data demonstrates the potential of these materials for applications in proton-conducting devices. nih.gov

Doping Applications in Other Advanced Material Systems (e.g., Gadolinium Oxide)

Indium(III) chloride and other indium compounds are utilized in doping applications to modify the properties of other advanced material systems. Doping is a common technique to tune the electrical, optical, and structural characteristics of materials. acs.orgacs.org

For instance, gadolinium doping in indium oxide (In2O3) has been studied for its effect on the properties of thin-film transistors (TFTs). bohrium.com Increasing the gadolinium concentration in In2O3 can shift the material's structure towards an amorphous phase and decrease the oxygen vacancy concentration. bohrium.com This, in turn, affects the performance of the TFTs, such as the field-effect mobility and threshold voltage. bohrium.com

Conversely, indium can be used as a dopant in other oxides. For example, indium doping in gadolinium oxide is an area of research, although specific details on the use of InCl3 as the precursor in this context are less common in the provided search results. The general principle of doping to alter material properties remains a key application area in advanced materials science. bohrium.com

Exploration of Indium(III) Chloride in EUV Resist Development

The advancement of extreme ultraviolet (EUV) lithography is crucial for the continued miniaturization of semiconductor devices, enabling the production of integrated circuits with features at the sub-10 nanometer scale. A key area of research in this field is the development of novel photoresist materials that exhibit high sensitivity to EUV radiation, high-resolution patterning capabilities, and excellent etch resistance. While various metal-oxide-based photoresists have been investigated for their potential to overcome the limitations of traditional chemically amplified resists, research specifically detailing the use of indium(III) chloride monohydrate as a direct precursor or component in EUV resist formulations is not extensively documented in publicly available scientific literature.

Researchers have explored other indium compounds, such as indium nitrate hydrate (B1144303), as potential precursors for EUV resists. spiedigitallibrary.orgsemiengineering.com The interest in indium stems from its high absorption cross-section for EUV radiation, a desirable characteristic for a photoresist material. spiedigitallibrary.org Studies on indium nitrate hydrate have shown that it can be used to form thin films that act as negative-tone resists, where the exposed regions become insoluble. spiedigitallibrary.org

However, a direct correlation or detailed study on the application of indium(III) chloride monohydrate for this purpose is not apparent in the current body of research. The focus of existing literature has been on the synthesis of indium oxide-based materials from other precursors. While indium(III) chloride is a common starting material in various fields of organic synthesis, its specific application and performance metrics in the specialized area of EUV resist development remain an underexplored area of research. researchgate.net

Further investigation would be required to determine the viability of indium(III) chloride monohydrate as a precursor for EUV photoresists, including its film-forming properties, sensitivity to EUV radiation, and patterning performance.

Advanced Characterization and Analytical Methodologies in Indium Chloride Incl3 Monohydrate Research

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopic methods are fundamental to understanding the molecular and electronic structure of indium chloride monohydrate. These techniques probe the interactions of the compound with electromagnetic radiation, revealing details about its bonding, composition, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹⁵In)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of indium compounds in both solid and solution states.

¹H NMR: While not directly providing information about the In-Cl bonds, ¹H NMR is crucial for studying the hydrated forms of indium chloride and its complexes. The chemical shift of the water protons can indicate the degree of hydration and the nature of the coordination of water molecules to the indium center.

¹³C NMR: In the context of indium chloride monohydrate research, ¹³C NMR is primarily used to characterize organic ligands that form complexes with the InCl₃ moiety. researchgate.net Shifts in the carbon signals of the ligand upon coordination to the indium center provide valuable information about the binding sites and the electronic effects of the metal on the ligand. researchgate.net

¹¹⁵In NMR: Indium-115 (B77298) is an NMR-active nucleus, making ¹¹⁵In NMR a direct probe of the local environment around the indium atom. nih.govresearchgate.nethuji.ac.il Both indium-113 (B81189) and indium-115 are NMR active, but ¹¹⁵In is generally preferred due to its higher natural abundance (95.7%) and slightly narrower signal widths. huji.ac.il Solid-state ¹¹⁵In NMR studies, often performed at high magnetic field strengths, can determine the nuclear quadrupolar coupling constants and magnetic shielding anisotropies. nih.govresearchgate.net These parameters are sensitive to the coordination geometry and the nature of the ligands bound to the indium atom. nih.govresearchgate.netnih.gov For instance, the ¹¹⁵In quadrupolar coupling constants (C(Q)) for various indium complexes have been found to range from approximately 1.25 MHz to 200.0 MHz. nih.govnih.gov

| NMR Nucleus | Application in InCl₃ Monohydrate Research | Key Findings |

| ¹H | Characterization of hydrated species and ligand protons. | Determines the presence and coordination of water molecules. |

| ¹³C | Study of organic ligands in indium complexes. researchgate.net | Identifies ligand binding sites and electronic effects. researchgate.net |

| ¹¹⁵In | Direct probing of the indium local environment. nih.govresearchgate.nethuji.ac.il | Provides information on coordination geometry and ligand effects through quadrupolar coupling constants and chemical shift anisotropy. nih.govresearchgate.netnih.gov |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups and characterizing the bonding within indium chloride monohydrate and its complexes.

Infrared (IR) Spectroscopy: FTIR (Fourier Transform Infrared) spectroscopy of indium chloride monohydrate reveals characteristic absorption bands. nih.govresearchgate.net Bands in the lower frequency region (below 500 cm⁻¹) are typically assigned to the In-Cl stretching and bending vibrations. rsc.orgresearchgate.net The presence of water of hydration is confirmed by broad absorption bands in the region of 3000-3500 cm⁻¹ (O-H stretching) and around 1635 cm⁻¹ (H-O-H bending). researchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for studying the symmetric vibrations of the In-Cl bonds. rsc.org The Raman spectra of crystalline indium trihalides have been extensively studied to understand their structures. rsc.orgrsc.org For aqueous solutions of indium chloride, Raman bands around 295 cm⁻¹, 90-120 cm⁻¹, and near 400 cm⁻¹ are observed, providing insights into the nature of the indium species in solution. rsc.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch (water) | 3000-3500 | IR |

| H-O-H Bend (water) | ~1635 | IR |

| In-Cl Stretch | < 500 | IR, Raman |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are employed to investigate the electronic transitions and photoluminescent properties of indium chloride compounds.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra of indium chloride solutions can provide information about the formation of different chloro-complexes in solution. researchgate.net The absorption bands are typically in the deep UV region. researchgate.net The technique is also used to determine the optical band gap of materials derived from indium chloride, such as indium oxide.

Fluorescence Spectroscopy: While indium chloride monohydrate itself is not typically fluorescent, its complexes with organic ligands can exhibit fluorescence. ucj.org.ua This property is exploited in the development of fluorescent sensors and materials. For example, complexes of indium with ligands like morin (B1676745) can be highly fluorescent. ucj.org.ua The excitation and emission wavelengths are characteristic of the specific complex formed.

Diffraction and Imaging Methods for Material and Structural Analysis

Diffraction and imaging techniques are indispensable for determining the crystalline structure and morphology of indium chloride monohydrate and related materials.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the elemental composition and molecular weight of compounds. In the context of indium chloride, inductively coupled plasma mass spectrometry (ICP-MS) is a powerful method for the trace determination of indium. uzh.ch This technique involves introducing the sample into an inductively coupled plasma, which atomizes and ionizes the indium atoms. The resulting ions are then separated based on their mass-to-charge ratio and detected. uzh.ch ICP-MS is capable of quantifying indium concentrations at very low levels, making it suitable for environmental and workplace air monitoring. uzh.ch

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction (XRD) is the primary technique for determining the crystal structure of solid materials. For indium chloride and its hydrates, XRD provides precise information about the arrangement of atoms in the crystal lattice, including bond lengths and angles. dtic.milwikipedia.org Anhydrous indium(III) chloride (InCl₃) crystallizes in a monoclinic structure with a layered lattice, similar to aluminum chloride (AlCl₃). wikipedia.org The tetrahydrate of indium chloride, InCl₃·4H₂O, has an orthorhombic crystal system. wikipedia.org XRD patterns of materials synthesized from indium chloride precursors, such as indium hydroxide (B78521) (In(OH)₃), can confirm their crystalline phase. For instance, In(OH)₃ derived from indium chloride typically exhibits a body-centered cubic structure. researchgate.net

| Compound | Crystal System | Key Structural Features |

| InCl₃ (anhydrous) | Monoclinic wikipedia.org | Layered structure with octahedrally coordinated In(III) centers. wikipedia.org |

| InCl₃·4H₂O | Orthorhombic wikipedia.org | Contains [InCl₃(H₂O)₂] units. wikipedia.org |

| In(OH)₃ (from InCl₃) | Body-centered cubic researchgate.net | --- |

Thermal Analysis Techniques for Hydration and Stability Studies

Thermal analysis techniques are fundamental in studying the stability and dehydration processes of hydrated salts like indium chloride monohydrate. By monitoring the material's physical properties as a function of temperature, researchers can determine the nature of water molecules within the crystal lattice and the compound's thermal decomposition pathway.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly effective for characterizing the loss of solvent from crystals, such as the dehydration of a hydrated compound. A TGA thermogram plots mass change against temperature. For a hydrated salt, a distinct mass loss step is typically observed, corresponding to the release of water molecules.

In studies of hydrated materials, TGA can quantify the water content. For example, the analysis of a dihydrate compound would be expected to show a specific percentage of weight loss corresponding to two water molecules. The temperature at which this loss occurs provides information on the thermal stability of the hydrate (B1144303). For instance, TGA studies on indium oxide nanocrystals capped with organic ligands showed that decomposition of residual water and acetic acid occurred at temperatures up to 156°C, followed by the decomposition of other ligands at higher temperatures. researchgate.net This illustrates how TGA can differentiate between loosely bound water and more integral components of a material's structure. researchgate.net

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.comnih.gov It is widely used to study thermal transitions such as melting, crystallization, and glass transitions. mdpi.com For hydrated compounds, DSC is invaluable for observing the energy changes associated with dehydration.

When a hydrated salt is heated, the release of water molecules results in an endothermic peak on the DSC thermogram. tainstruments.com The profile of this peak—whether sharp or broad—can indicate the nature of the dehydration process. A broad and asymmetric endotherm, for example, can suggest a complex dehydration process occurring over a wide temperature range. DSC can also be used to identify polymorphic transitions that may occur after dehydration. The technique is highly sensitive, and for accurate measurements, calibration is typically performed using a high-purity standard material like indium. dukekunshan.edu.cn

Table 2: Typical DSC Events for a Hydrated Compound

| Event | Thermal Signature | Information Gained |

| Dehydration | Broad or sharp endothermic peak | Temperature range and enthalpy of water loss. |

| Polymorphic Transition | Sharp endothermic or exothermic peak | Temperature of crystal structure change. |

| Melting | Sharp endothermic peak | Melting point of the anhydrous form. |

| Decomposition | Endothermic or exothermic event | Temperature at which the compound chemically breaks down. tainstruments.com |

Electrochemical Characterization Techniques for Indium(III) Chloride Systems

Electrochemical techniques are essential for studying the redox behavior of Indium(III) ions in solution, providing data on reaction kinetics, diffusion, and nucleation mechanisms. These methods are critical for applications such as electrodeposition and electrochemical sensing.

Cyclic Voltammetry (CV) is a versatile electroanalytical technique used to investigate the electrochemical behavior of a species in solution. jh.edupineresearch.com It involves scanning the potential of an electrode linearly with time and measuring the resulting current. pineresearch.com A CV experiment can quickly provide information on the redox potentials of an analyte and the reversibility of the electrochemical reactions. jh.edugamry.com In studies of Indium(III) systems, CV is used to determine the reduction potential of In³⁺ ions to metallic indium. frontiersin.org Research has shown that the electrodeposition process of indium is typically irreversible. frontiersin.org

Chronoamperometry (CA) is an analytical technique where the potential of the working electrode is stepped, and the resulting current is monitored as a function of time. wikipedia.org This method is particularly useful for studying electrode processes, including the mechanism of nucleation and for determining diffusion coefficients. frontiersin.orgresearchgate.net In In(III) chloride solutions, CA has been used to investigate the dendritic growth of indium during electrodeposition and to determine the diffusion coefficient of In³⁺ ions. researchgate.net By analyzing the current-time transients according to theoretical models like the Cottrell equation, key kinetic parameters can be extracted. researchgate.netpineresearch.com

Table 3: Diffusion Coefficients for In³⁺ Ions Determined by Electrochemical Methods

| Electrolyte System | Method | Diffusion Coefficient (D) | Source |

| 0.1M InCl₃ + 2M NaCl | Chronoamperometry (CA) | 4.41 × 10⁻⁶ cm²/s (at 25 °C) | researchgate.net |

| Indium Sulfate (B86663) System | Chronoamperometry (CA) | 7.31 × 10⁻⁹ cm²/s | frontiersin.org |

| Citrate bath with 0.06 M InCl₃ | Linear Voltammetry | 1.45 × 10⁻⁶ cm²/s (at 293 K) | researchgate.net |

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the properties of electrochemical systems. ntnu.edu It involves applying a small amplitude AC potential signal at various frequencies and measuring the current response to determine the system's impedance. gamry.com EIS is used to investigate reaction kinetics, mass transport, and the properties of electrode-electrolyte interfaces. novocontrol.de

In the study of Indium(III) chloride systems, EIS can provide detailed information about the different processes occurring at the electrode surface. The resulting impedance data is often analyzed by fitting it to an equivalent circuit model. researchgate.netresearchgate.net Elements in this circuit, such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl), correspond to specific physical or chemical processes. researchgate.netresearchgate.net For example, EIS results for In³⁺ reduction in a sulfate system indicated that the process was controlled by a diffusion step under certain conditions. frontiersin.org The technique can separate the contributions of different electrochemical phenomena, making it highly valuable for mechanistic studies. novocontrol.de

Differential Pulse Voltammetry for Speciation Studies

Differential Pulse Voltammetry (DPV) stands out as a highly sensitive electrochemical method for investigating the speciation of indium in aqueous solutions derived from indium chloride. This technique offers significant advantages over methods like cyclic voltammetry by minimizing the background charging current, which enhances the signal-to-noise ratio and allows for the precise measurement of faradaic currents related to redox events. pineresearch.comopenaccesspub.org The methodology involves superimposing small, constant-amplitude voltage pulses onto a linearly increasing potential ramp. The current is sampled just before the pulse and again at the end of the pulse; the difference between these two measurements is then plotted against the potential, resulting in a peak-shaped voltammogram where the peak height is proportional to the analyte's concentration. pineresearch.comopenaccesspub.org

In the context of indium chloride solutions, DPV is instrumental for studying the formation and stability of various indium-chloro complexes (e.g., [InCl(H₂O)₅]²⁺, [InCl₂(H₂O)₄]⁺). The complexation of the In³⁺ ion with chloride anions directly influences its electrochemical behavior. As the concentration of chloride ions increases, the half-wave reduction potential (E₁/₂) of the In³⁺/In⁰ couple shifts, a phenomenon that can be precisely tracked using DPV. By analyzing these shifts, researchers can determine the stability constants and stoichiometry of the dominant indium-chloride species in the solution. researchgate.net

Research has employed DPV as a titration technique to probe these complexation equilibria. For instance, by monitoring the change in the reduction potential of In³⁺ in the presence of varying concentrations of chloride, the speciation can be modeled. researchgate.net Such studies are crucial for understanding the behavior of indium in hydrometallurgical and electrochemical processes, as the specific complex present in the electrolyte dictates reaction pathways and efficiency. The technique is sensitive enough to detect indium at trace levels, with detection limits reported to be as low as 2 parts per billion (ppb), making it a powerful tool for both quantitative analysis and fundamental speciation studies. osti.gov

Research into Indium Electrodeposition Mechanisms

The electrodeposition of indium from chloride-based electrolytes is a complex process that has been the subject of extensive research due to its importance in metal refining and the synthesis of functional materials. Studies utilizing indium chloride as a precursor have elucidated multi-step reaction mechanisms and the critical role of intermediate species.

A central finding in the electrochemistry of indium in chloride media is the involvement of the indium(I) ion (In⁺) as a key intermediate. The reduction of indium(III) to metallic indium (In⁰) does not typically occur in a single three-electron transfer step. Instead, it often proceeds via a two-step sequence:

In³⁺ + 2e⁻ → In⁺

In⁺ + e⁻ → In⁰

Alternatively, the formed In⁺ can undergo a disproportionation reaction, which is particularly relevant in non-aqueous electrolytes:

3In⁺ ⇌ 2In⁰ + In³⁺

The nucleation and growth mechanism during electrodeposition has also been characterized. Studies combining electrochemical techniques with morphological analysis have shown that the process is often controlled by diffusion and involves three-dimensional nucleation. For example, analysis of current-time transients has indicated that indium deposition from a deep eutectic solvent containing InCl₃ follows a progressive nucleation and 3D growth model.

The table below summarizes key findings from research into indium electrodeposition mechanisms where indium chloride was a component of the electrolyte.

Interactive Data Table: Findings in Indium Electrodeposition Research

| Electrolyte System | Key Mechanistic Findings | Characterization Techniques | Deposit Morphology |

| InCl₃ in 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)amide ([Py₁,₄]TFSI) on Au | Complex, multi-peak reduction process. In(I) identified as an intermediate species via in-situ XPS. Formation of metallic In and an In-Au alloy. | Cyclic Voltammetry (CV), In-situ X-ray Photoelectron Spectroscopy (XPS), XRD | Nanocrystalline, with grain sizes of 100-200 nm. |

| InCl₃ in Choline (B1196258) Chloride/Ethylene Glycol (1:2 molar ratio) on Cu | Diffusion-controlled process. Deposition occurs via progressive nucleation and three-dimensional growth. | Chronoamperometry, CV, SEM, XRD | Grains and micrometer-scale rods at 25-65 °C; nanorod arrays at 80 °C. |

| Aqueous Chloride Solution (e.g., 1 M Cl⁻) | Superior to sulfate media for efficient deposition. Denser and more homogeneous deposits. | Potentiodynamic & Galvanostatic Experiments, SEM-EDS | Dense and homogeneous. |

| Molten LiCl-KCl eutectic containing InCl₃ | Consecutive two-step electrochemical reduction: In³⁺ → In⁺ → In⁰. | Cyclic Voltammetry, Chronopotentiometry | Metallic indium. |

Operando Spectroscopic and Gas Analysis for Reaction Monitoring

Operando analysis, which involves the real-time characterization of materials under actual reaction conditions, provides powerful insights into the dynamic mechanisms of chemical processes involving indium chloride. By combining spectroscopic and gas analysis techniques, researchers can monitor the evolution of species in both condensed and gas phases as a reaction proceeds.

Operando Spectroscopy: Spectroscopic techniques are essential for identifying transient species and structural changes in the catalyst or reactants. For reactions involving indium chloride, in-situ and operando vibrational (Raman, IR) and X-ray photoelectron spectroscopy (XPS) are particularly valuable.

Vibrational Spectroscopy: The Raman spectra of indium(III) chloride complexes are sensitive to their coordination environment. rsc.org By applying Raman spectroscopy operando during a process like electrodeposition or catalysis, one could monitor the concentration and structure of different indium-chloro aqua or ligand complexes (e.g., [InCl₂(H₂O)₄]⁺) in the solution phase, providing direct evidence of ligand exchange or complex transformation. nih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is exceptionally useful for studying electrode processes. In-situ electrochemical XPS has been successfully used to monitor the electrodeposition of indium from an ionic liquid containing InCl₃. These studies provided direct spectroscopic evidence for the formation of In(I) as an intermediate species on the electrode surface during the reduction of In(III).

Operando Gas Analysis: In many electrochemical and catalytic reactions involving indium chloride, gaseous products or reactants can provide crucial information about reaction pathways and efficiency. Online Electrochemical Mass Spectrometry (OEMS) is a prime example of an operando gas analysis technique. diva-portal.org It couples an electrochemical cell directly to a mass spectrometer, allowing for the time-resolved and quantitative detection of volatile products.

For instance, during the electrodeposition of indium from an aqueous InCl₃ solution, a competing side reaction is the hydrogen evolution reaction (HER). Operando gas analysis can precisely quantify the rate of H₂ production, allowing for the calculation of the Faradaic efficiency for indium deposition in real-time. It can also detect the evolution of other gases, such as chlorine, which could occur from the oxidation of chloride ions at the anode under certain conditions. diva-portal.org This approach is critical for optimizing reaction conditions to maximize the yield of the desired product and minimize unwanted side reactions.

The table below summarizes the application of these advanced analytical methods for reaction monitoring.

Interactive Data Table: Operando Techniques for Reaction Monitoring

| Technique | Principle | Application in InCl₃ Research | Information Gained |

| Operando Raman Spectroscopy | Measures vibrational modes of molecules to identify structure and bonding. | Monitoring the speciation of indium-chloro complexes in solution during a reaction. | Real-time concentration of specific complexes (e.g., [InCl₄]⁻), ligand exchange kinetics, identification of solid-state phase changes. rsc.orgnih.gov |

| In-situ / Operando XPS | Analyzes core-level electron energies to determine elemental composition and oxidation states at a surface. | Observing the electrode surface during electrodeposition from an InCl₃-containing electrolyte. | Identification of intermediate oxidation states (e.g., In(I)), detection of surface alloy formation, monitoring changes in surface composition. |

| Operando Gas Analysis (e.g., OEMS) | Mass spectrometry coupled to a reactor or electrochemical cell to analyze gaseous products in real-time. | Quantifying gaseous products (e.g., H₂) during electrodeposition from aqueous InCl₃ solutions. | Faradaic efficiency of the main reaction, detection of side reactions (like HER), understanding reaction selectivity. diva-portal.orgnih.gov |

Theoretical and Computational Chemistry Studies of Indium Iii Chloride

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural properties of indium(III) chloride and its derivatives.

DFT calculations are frequently employed to investigate the geometry, electronic structure, and stability of indium complexes. rsc.org For instance, in studies of mixed-ligand indium(III) complexes, DFT can be used to optimize the molecular structure and calculate frequencies to confirm that the optimized geometry represents an energetic minimum. rsc.org Such calculations reveal crucial information about bond lengths and angles. For example, in a trimeric organoindium compound, the In–N and In–Cl bond lengths were found to be within reported ranges. rsc.org

The electronic properties are often analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.org In one study, the HOMO was found to be concentrated on the aminothiolate moiety of a complex, while the LUMO was predominantly located on the N,O-β-heteroarylalkenolate ligand. rsc.org This distribution of molecular orbitals is critical for understanding the reactivity of the complex. rsc.org